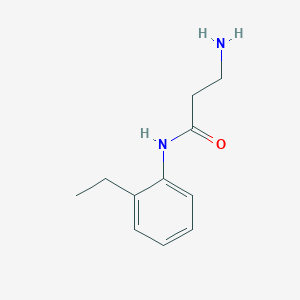

3-Amino-N-(2-ethylphenyl)propanamide

Description

3-Amino-N-(2-ethylphenyl)propanamide is a synthetic β-alanyl amide derivative characterized by a propanamide backbone with a primary amine group at the β-position and a 2-ethylphenyl substituent on the amide nitrogen. These compounds share a common β-alanyl core, which is critical for interactions with enzymes like β-alanyl aminopeptidase in Pseudomonas aeruginosa detection assays .

Properties

IUPAC Name |

3-amino-N-(2-ethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUQXKLDMLYFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-ethylphenyl)propanamide typically involves the reaction of 2-ethylphenylamine with acrylonitrile, followed by hydrogenation and subsequent amidation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for the hydrogenation step and acidic or basic conditions for the amidation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and automated systems ensures efficient and consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-ethylphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Amino-N-(2-ethylphenyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-ethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

- Statistical Significance: ANOVA and T-tests revealed significant differences between 3-fluoro and 4-methyl derivatives (p = 0.0009), with the fluoro variant producing higher volatile organic compound (VOC) yields due to enhanced enzyme-substrate interactions .

- Detection Sensitivity: Despite similar VOC levels between 3-fluoro and parent phenyl analogs (p = 0.3350), the fluorinated compound’s lower limit of detection (LOD) for 3-fluoroaniline made it superior for diagnostic applications .

Antimicrobial Activity of Bulky Propanamide Derivatives

Compounds with bulky aromatic substituents, such as 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (7c), demonstrate enhanced antimicrobial activity compared to simpler derivatives. For example:

- 7c : Exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 2–4 µg/mL) due to naphthalene groups enhancing membrane disruption .

- 6b : A trifluoromethylbenzyl derivative shows potent activity against Staphylococcus aureus (MIC: 1 µg/mL), attributed to fluorine’s lipophilicity and electron-withdrawing effects .

Impact of Halogenation and Alkylation

- Halogenation : Chlorine or fluorine substituents (e.g., 3-chloro-N-(3-hydroxyphenyl)propanamide ) improve metabolic stability and target binding. However, chlorine’s larger size may sterically hinder enzyme access compared to fluorine .

- Alkylation : Ethyl or methyl groups on the phenyl ring (e.g., N-ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide ) increase hydrophobicity, enhancing blood-brain barrier penetration in neurological applications.

Biological Activity

3-Amino-N-(2-ethylphenyl)propanamide is an organic compound that has garnered attention for its diverse biological activities. This compound's structure, featuring an amino group and a propanamide moiety, allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 938515-55-0

This compound features an amino group (-NH), which is crucial for its biological interactions, and an ethyl-substituted phenyl ring that contributes to its hydrophobic characteristics.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus subtilis | 0.0098 |

| Pseudomonas aeruginosa | 0.039 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, showcasing its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The cytotoxicity results are presented in Table 2.

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 | 98.08 |

| PC3 | >100 |

These findings indicate that while the compound exhibits some level of cytotoxicity, further optimization may be required to enhance its efficacy against specific cancer types .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Receptor Interaction : The compound may act as a ligand for certain receptors, modulating signaling pathways involved in inflammation and pain response.

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Study on Antimicrobial Properties

In a recent study published in MDPI, researchers evaluated the antimicrobial activity of various derivatives of propanamides, including this compound. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating the importance of structural modifications in enhancing biological activity .

Evaluation of Anticancer Effects

A comparative study focused on the cytotoxic effects of several propanamide derivatives revealed that this compound exhibited moderate activity against tumor cell lines. This study emphasized the necessity for further research to explore structural optimizations that could lead to more potent anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.